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molecular formula C16H15N3O B8644503 4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol

4-[(1-methyl-4-phenylimidazol-2-yl)amino]phenol

Cat. No. B8644503
M. Wt: 265.31 g/mol
InChI Key: HSYIYOXDDZZVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868177B2

Procedure details

A slurry of 4-aminophenol (0.227 g, 2.08 mmol), 2-chloro-1-methyl-4-phenyl-1H-imidazole (0.400 g, 2.08 mmol), and p-toluenesulfonic acid monohydrate (0.395 g, 2.08 mmol) was heated in 2.5 mL 2-BuOH in a sealed tube to about 110° C. for 24 h. The temperature was increased to about 120° C. and the solution was heated for 24 h. The reaction was cooled and partitioned between 50 mL pH7 buffer and DCM. The aqueous layer was extracted with DCM (3×), and the combined organics were dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting brown oil was purified by silica gel chromatography (0-100% 90/10 DCM/MeOH in DCM) to give 4-(1-methyl-4-phenyl-1H-imidazol-2-ylamino)phenol as a tan solid. MS m/z=266 [M+H]+. Calc'd for C16H15N3O: 265.3.
Quantity
0.227 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.395 g
Type
reactant
Reaction Step One
[Compound]
Name
2-BuOH
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Cl[C:10]1[N:11]([CH3:21])[CH:12]=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:14]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH3:21][N:11]1[CH:12]=[C:13]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:14]=[C:10]1[NH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.227 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC=1N(C=C(N1)C1=CC=CC=C1)C
Name
Quantity
0.395 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
2-BuOH
Quantity
2.5 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between 50 mL pH7 buffer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was purified by silica gel chromatography (0-100% 90/10 DCM/MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC(=C1)C1=CC=CC=C1)NC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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